molecular formula C8H9NO3 B1202352 N-Methyl-2,3-dihydroxybenzamide CAS No. 78249-61-3

N-Methyl-2,3-dihydroxybenzamide

Katalognummer B1202352
CAS-Nummer: 78249-61-3
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: SFEXCINGPWYZRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-2,3-dihydroxybenzamide is a compound of interest in various chemical and pharmacological studies due to its unique structure and potential applications. The compound features both hydroxyl and amide functional groups, which contribute to its distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions of aromatic amines with acid chlorides or carboxylic acids in the presence of suitable catalysts and conditions. For instance, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized through the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by spectroscopic methods such as NMR, IR, and GC-MS (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

Crystal structure analysis is crucial for understanding the spatial arrangement of atoms within a molecule. The crystal structure of m-methylbenzamide, for example, reveals details about bond lengths, angles, and intermolecular hydrogen bonding, which are essential for understanding the molecular structure and reactivity of similar benzamide derivatives (OriiSeiki et al., 1963).

Chemical Reactions and Properties

Compounds like N-Methyl-2,3-dihydroxybenzamide undergo various chemical reactions, including metal-catalyzed C–H bond functionalization, which is facilitated by the presence of bidentate directing groups in their structure. Such reactions are significant for the synthesis of complex organic molecules (Al Mamari & Al Lawati, 2019).

Wissenschaftliche Forschungsanwendungen

  • Inhibitors of Microsomal Prostaglandin E2 Synthase-1 : N-Methyl-2,3-dihydroxybenzamide derivatives have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). These inhibitors show potential as anti-inflammatory and anticancer agents (Lauro et al., 2016).

  • Spectroscopic Analysis of Salicylic Acid Derivatives : Studies involving FT-IR and NMR spectroscopy have been conducted on derivatives of N-Methyl-2,3-dihydroxybenzamide, comparing their spectral properties with other salicylic acid derivatives (Takač & Vikić Topić, 2004).

  • Synthesis of Nonpeptide Substance P Antagonists : The addition of nucleophiles to 3-substituted pyridinium salts derived from N-Methyl-2,3-dihydroxybenzamide has been studied, leading to the synthesis of potent nonpeptide Substance P antagonists (Lemire et al., 2004).

  • Titanium(IV) Compounds with Hydroxamate Ligands : N-Methyl-2,3-dihydroxybenzamide has been used in the synthesis and characterization of a titanium(IV) compound, indicating its potential applications in medicine and physical sciences (Passadis et al., 2021).

  • Inhibitors of Catechol-O-Methyltransferase : Compounds with N-Methyl-2,3-dihydroxybenzamide structures have been synthesized and evaluated as inhibitors of catechol-O-methyltransferase (COMT), suggesting potential applications in neuropsychiatric disorders (Brevitt & Tan, 1997).

  • Iron(III) Complexes in Biochemistry : The compound has been studied in the context of resonance Raman electronic absorption, circular dichroism spectra, and pH titration curves for iron(III) complexes, revealing insights into its electronic structure (Salama et al., 1978).

  • Metabolic Conversion in Biochemical Pharmacology : N-Methyl-2,3-dihydroxybenzamide has been studied for its metabolic conversion to N-hydroxymethyl compounds, exploring its stability and transformation in biological systems (Ross et al., 1983).

Eigenschaften

IUPAC Name

2,3-dihydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-9-8(12)5-3-2-4-6(10)7(5)11/h2-4,10-11H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEXCINGPWYZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228916
Record name N-Methyl-2,3-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2,3-dihydroxybenzamide

CAS RN

78249-61-3
Record name N-Methyl-2,3-dihydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078249613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2,3-dihydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxy-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2,3-dihydroxybenzamide
Reactant of Route 2
Reactant of Route 2
N-Methyl-2,3-dihydroxybenzamide
Reactant of Route 3
Reactant of Route 3
N-Methyl-2,3-dihydroxybenzamide
Reactant of Route 4
Reactant of Route 4
N-Methyl-2,3-dihydroxybenzamide
Reactant of Route 5
Reactant of Route 5
N-Methyl-2,3-dihydroxybenzamide
Reactant of Route 6
N-Methyl-2,3-dihydroxybenzamide

Citations

For This Compound
43
Citations
S Salama, JD Stong, JB Neilands, TG Spiro - Biochemistry, 1978 - ACS Publications
Simon Salama, John D. Stong, JB Neilands, and Thomas G. Spiro* abstract: Resonance Raman electronic absorption and circular dichroism spectra and pH titration curves are reported …
Number of citations: 116 pubs.acs.org
RJ Bergeron, G Huang, RE Smith, N Bharti… - Tetrahedron, 2003 - Elsevier
The total synthesis and the revised structural assignment of petrobactin, a siderophore isolated from the marine bacterium Marinobacter hydrocarbonoclasticus, is reported. The key step …
Number of citations: 78 www.sciencedirect.com
Q Zhang, B Jin, X Wang, S Lei, Z Shi… - Royal Society …, 2018 - royalsocietypublishing.org
There is a growing interest in the development of new iron chelators as novel promising therapeutic strategies for neurodegenerative disorders. In this article, a series of mono(…
Number of citations: 22 royalsocietypublishing.org
J Qian, NP Wiederhold, T Patterson… - ACS Applied Polymer …, 2021 - ACS Publications
Developing broad-spectrum antifungal drugs represents a pressing need for reducing the global burden of fungal infections. We took advantage of the conformational stability effect to …
Number of citations: 2 pubs.acs.org
Q Zhang, B Jin, T Zheng, X Tang, Z Guo… - Inorganic …, 2019 - ACS Publications
The special linear dioxo cation structure of the uranyl cation, which relegates ligand coordination to an equatorial plane perpendicular to the O═U═O vector, poses an unusual …
Number of citations: 8 pubs.acs.org
M Tauro, A Laghezza, F Loiodice… - Journal of Enzyme …, 2016 - Taylor & Francis
New catechol-containing chemical entities have been investigated as matrix metalloproteinase inhibitors as well as antioxidant molecules. The combination of the two properties could …
Number of citations: 28 www.tandfonline.com
DL Fair - 1982 - elibrary.ru
This work resulted in the development of procedures for the preparation of polymers bearing ortho-dihydroxybenzoyl (DHB) groups which formed iron (III) complexes with stability …
Number of citations: 1 elibrary.ru
V Tomisic, S Blanc, M Elhabiri, D Expert… - Inorganic …, 2008 - ACS Publications
The plant pathogenic enterobacterium Erwinia chrysanthemi causes important soft-rot disease on a wide range of plants including vegetables and ornamentals of economic importance. …
Number of citations: 24 pubs.acs.org
SB Kalindjian - 1983 - spiral.imperial.ac.uk
Complexation between phane type hosts and neutral guests is reviewed. The synthesis and some properties of catecholate siderophores are also discussed. Attempts to make 2N, 201^…
Number of citations: 2 spiral.imperial.ac.uk
M Persmark, D Expert, JB Neilands - Journal of bacteriology, 1992 - Am Soc Microbiol
Erwinia chrysanthemi 3937 possesses a saturable, high-affinity transport system for the ferric complex of its native siderophore chrysobactin, [N-alpha-(2,3-dihydroxybenzoyl)-D-lysyl-L-…
Number of citations: 24 journals.asm.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.